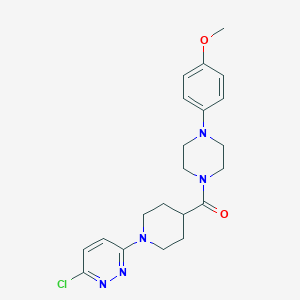![molecular formula C22H22ClN3O2 B10979554 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide](/img/structure/B10979554.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide is a synthetic compound with an intriguing structure. It belongs to the indole family, which plays a crucial role in natural products, drugs, and cell biology. This compound combines an indole core with an amide functional group, making it a fascinating subject for study.
Preparation Methods
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide involves coupling an amine and a carboxylic acid. One convenient method employs N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent. The detailed reaction conditions and industrial production methods would require further investigation .
Chemical Reactions Analysis
This compound likely undergoes various reactions due to its indole moiety. Some potential reactions include oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific transformation. The major products formed could vary based on the reaction type and substituents.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide has promising applications in several fields:
Chemistry: It serves as a versatile building block for designing novel compounds.
Biology: Researchers explore its effects on cellular processes, signaling pathways, and gene expression.
Medicine: Investigations focus on its potential as an anticancer agent or antimicrobial compound.
Industry: Its synthetic accessibility makes it valuable for drug development and chemical synthesis.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways. Further studies are needed to elucidate its precise mechanism of action. Researchers may investigate its binding affinity, cellular uptake, and downstream effects.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, it’s essential to compare N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide with related structures. Highlighting its uniqueness can guide further research.
Remember that this overview provides a starting point, and in-depth exploration would involve scientific literature and experimental data
Properties
Molecular Formula |
C22H22ClN3O2 |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C22H22ClN3O2/c1-28-20-4-2-3-15-8-11-26(22(15)20)12-9-21(27)24-10-7-16-14-25-19-6-5-17(23)13-18(16)19/h2-6,8,11,13-14,25H,7,9-10,12H2,1H3,(H,24,27) |
InChI Key |
GWXNMQMDMNCOSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-Benzothiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10979475.png)
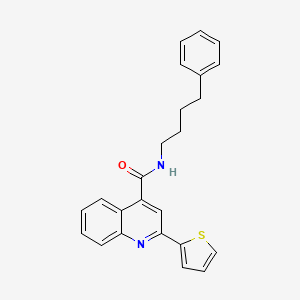
![N-(2-methoxyphenyl)-N~2~-methyl-N~2~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycinamide](/img/structure/B10979484.png)
![5-chloro-N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B10979487.png)
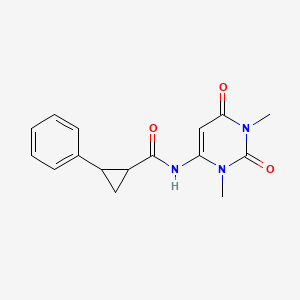
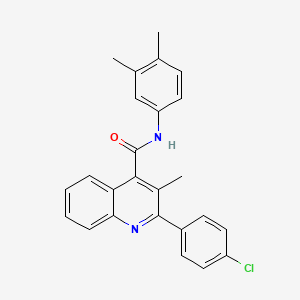
![Butyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B10979511.png)
![Ethyl 4-({[2-(3-methylphenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B10979519.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B10979521.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10979533.png)
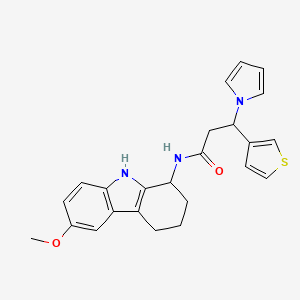
![2-(4-chloro-3-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide](/img/structure/B10979552.png)
